molecular formula C25H29N5O2 B11243900 4-Ethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

4-Ethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11243900
M. Wt: 431.5 g/mol
InChI Key: JDSQCCVBOHAKFD-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidinyl-substituted pyrimidine, and a benzamide moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperidinyl group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Attachment of the ethoxy group: The ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.

    Formation of the benzamide moiety: The benzamide moiety is formed through an amide coupling reaction, often using benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Ethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

4-ethoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C25H29N5O2/c1-3-32-22-13-7-19(8-14-22)24(31)27-20-9-11-21(12-10-20)28-25-26-18(2)17-23(29-25)30-15-5-4-6-16-30/h7-14,17H,3-6,15-16H2,1-2H3,(H,27,31)(H,26,28,29)

InChI Key

JDSQCCVBOHAKFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C

Origin of Product

United States

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